Mts-17-O5-mts

Vue d'ensemble

Description

Applications De Recherche Scientifique

Mts-17-O5-mts has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

MTS-17-O5-MTS is a sulfhydryl cross-linking reagent . It primarily targets equilibrative nucleoside transporters (ENTs) of the SLC29 family . These transporters play crucial roles in many physiological and pharmacological processes, including the import of drugs for the treatment of cancer, AIDS, cardiovascular, and parasitic diseases .

Mode of Action

This compound interacts with its targets by cross-linking the relevant cysteine pairs . This interaction leads to changes in the conformation of the transporters . In the case of the Leishmania donovani nucleoside transporter 1.1 (LdNT1.1), four transmembrane helices close to form a predicted intracellular gate .

Biochemical Pathways

The action of this compound affects the transport pathways of the targeted transporters . By cross-linking the relevant cysteine pairs, it inhibits the transport activity of the transporters . This results in changes in the downstream effects related to the physiological and pharmacological processes that these transporters are involved in .

Pharmacokinetics

As a sulfhydryl cross-linking reagent, it can be inferred that its pharmacokinetic properties would be influenced by factors such as its molecular weight and structure .

Result of Action

The primary result of the action of this compound is the inhibition of transport activity of the targeted transporters . This is achieved through the cross-linking of the relevant cysteine pairs . Notably, the inactivation of transport can be significantly restored after reduction with the sulfhydryl reducing compound DTT .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the length of the cross-linking reagents can affect the efficacy of the compound . Cross-linking with reagents less than 15 Å in length results in very low or no activity, whereas full or partial activity is observed when cross-linking is mediated by flexible reagents greater than 15 Å in length .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthetic route typically involves the use of sulfhydryl cross-linking reagents . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of Mts-17-O5-mts follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and scalability. Quality control measures are implemented to maintain the purity and efficacy of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Mts-17-O5-mts undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by specific reagents and conditions tailored to achieve the desired transformations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen functionalities.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides .

Comparaison Avec Des Composés Similaires

Similar Compounds

Mts-16-O4-mts: Another sulfhydryl cross-linking reagent with a similar structure but different functional groups.

Mts-18-O6-mts: A compound with additional oxygen functionalities, leading to different reactivity and applications.

Uniqueness

Mts-17-O5-mts stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to form stable cross-links with sulfhydryl groups makes it particularly useful in biochemical and medical research .

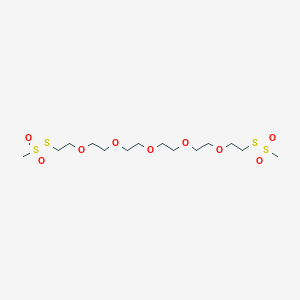

Activité Biologique

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis-methanethiosulfonate (MTS-17) is a chemical compound notable for its application in biochemistry and molecular biology. This compound belongs to a class of reagents known as methanethiosulfonates (MTS), which are widely used for thiol modification and cross-linking in protein studies. The unique structure of MTS-17 allows it to interact with thiol groups in proteins, facilitating various biological processes.

Chemical Structure and Properties

- Molecular Formula : C14H30O9S4

- Molecular Weight : 470.64 g/mol

- CAS Number : 384342-61-4

The structure of MTS-17 includes multiple ether linkages and sulfonate groups that contribute to its reactivity with thiols. This reactivity is crucial for its role in biochemical applications.

MTS compounds primarily function by forming stable thioether bonds with cysteine residues in proteins. This reaction can lead to:

- Cross-linking of proteins : Facilitating the study of protein interactions and conformational changes.

- Modification of protein activity : Altering the function of enzymes or receptors by modifying their active sites or structural integrity.

1. Protein Cross-Linking

MTS-17 has been employed in various studies to cross-link proteins for structural analysis. For instance, it has been utilized to map the cofilin binding site on actin filaments, revealing insights into actin dynamics and cellular processes such as cytokinesis and endocytosis .

2. Drug Delivery Systems

The compound's ability to form stable conjugates with biomolecules makes it a candidate for drug delivery applications. By attaching therapeutic agents to MTS derivatives, researchers aim to enhance the specificity and efficacy of treatments targeting specific cells or tissues.

3. Bioconjugation Techniques

MTS-17 is also used in bioconjugation techniques to label proteins for imaging or tracking within biological systems. Its selective reactivity with thiols allows for precise labeling without altering the biological function of the target proteins.

Case Study 1: Cofilin and Actin Dynamics

In a study examining the role of cofilin in actin dynamics, MTS-17 was used to cross-link cofilin with actin filaments. The results demonstrated that cofilin's interaction with actin is crucial for regulating filament turnover during cellular processes . This work highlights MTS-17's utility in elucidating protein-protein interactions critical for cytoskeletal dynamics.

Case Study 2: Protein Conformation Changes

Another study investigated the conformational changes in membrane proteins upon binding with MTS derivatives. By using MTS-17 to cross-link specific residues, researchers were able to confirm structural rearrangements that occur upon ligand binding, providing insights into receptor activation mechanisms .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]-2-[2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O9S4/c1-26(15,16)24-13-11-22-9-7-20-5-3-19-4-6-21-8-10-23-12-14-25-27(2,17)18/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVTVNUGXMVSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCOCCOCCOCCOCCOCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O9S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400405 | |

| Record name | MTS-17-O5-MTS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384342-61-4 | |

| Record name | MTS-17-O5-MTS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.